molecular formula C9H11Cl2CuN3O2 B12872769 Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-

Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-

Katalognummer: B12872769
Molekulargewicht: 327.65 g/mol
InChI-Schlüssel: CFAVLKAYBPNGHE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- is a coordination compound with the molecular formula C9H11Cl2CuN3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- typically involves the reaction of copper(II) chloride with n,n-2,6-pyridinediylbis[acetamide] under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, solvent concentration, and reaction time to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .

Wissenschaftliche Forschungsanwendungen

Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- apart is its specific ligand structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H11Cl2CuN3O2

Molekulargewicht

327.65 g/mol

IUPAC-Name

N-(6-acetamidopyridin-2-yl)acetamide;dichlorocopper

InChI

InChI=1S/C9H11N3O2.2ClH.Cu/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14;;;/h3-5H,1-2H3,(H2,10,11,12,13,14);2*1H;/q;;;+2/p-2

InChI-Schlüssel

CFAVLKAYBPNGHE-UHFFFAOYSA-L

Kanonische SMILES

CC(=O)NC1=NC(=CC=C1)NC(=O)C.Cl[Cu]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.